

1-(Furo[3,2-b]pyridin-6-yl)ethanone IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Furo[3,2-b]pyridin-6-yl)ethanone

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An In-depth Technical Guide: **1-(Furo[3,2-b]pyridin-6-yl)ethanone**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of **1-(Furo[3,2-b]pyridin-6-yl)ethanone**, a heterocyclic compound built upon the medically significant furo[3,2-b]pyridine scaffold. The parent furo[3,2-b]pyridine core is recognized as a privileged structure in drug discovery, serving as a foundational element for potent and selective inhibitors of various biological targets, particularly protein kinases.^{[1][2]} This document details the compound's nomenclature, physicochemical properties, and safety profile. Furthermore, it presents a logical framework for its synthesis, including detailed, field-proven protocols for constructing the core scaffold and introducing the acetyl functional group. By contextualizing the compound within the broader landscape of drug development, this guide serves as a critical resource for researchers engaged in kinase inhibitor programs and the exploration of novel heterocyclic chemical space.

Chemical Identity and Nomenclature

Correctly identifying a compound is the foundation of all subsequent research. This section provides the standardized nomenclature and unique identifiers for **1-(Furo[3,2-b]pyridin-6-yl)ethanone**.

2.1 IUPAC Name The systematic name for the compound as determined by the International Union of Pure and Applied Chemistry (IUPAC) is: **1-(Furo[3,2-b]pyridin-6-yl)ethanone**

2.2 Synonyms and Identifiers For cross-referencing in chemical databases, procurement, and regulatory documentation, the following identifiers are critical.

Identifier	Value	Source
CAS Number	1203499-00-6	[3] [4]
Molecular Formula	C ₉ H ₇ NO ₂	[3] [4]
Molecular Weight	161.16 g/mol	[3]
MDL Number	MFCD13563103	[3]
InChI Key	IYGXFOJTFQFSMM-UHFFFAOYSA-N	
SMILES	CC(=O)c1cnc2ccoc2c1	

2.3 Chemical Structure The compound consists of a fused furo[3,2-b]pyridine ring system with an acetyl group (ethanone) substituted at the C-6 position of the pyridine ring.

Caption: Chemical structure and key identifiers.

Physicochemical and Safety Data

Understanding the physical properties and handling requirements is crucial for laboratory work.

3.1 Physicochemical Properties

Property	Value
Physical Form	Solid
Empirical Formula	C ₉ H ₇ NO ₂ [3]
PubChem Substance ID	329772203 [3]

3.2 Safety and Handling

Category	Information
GHS Pictogram	GHS07 (Exclamation Mark)[3]
Signal Word	Warning[3]
Hazard Statement	H302: Harmful if swallowed[3]
Hazard Class	Acute Toxicity 4, Oral[3]
Storage Class	11: Combustible Solids[3]

The Furo[3,2-b]pyridine Scaffold: A Privileged Core in Drug Discovery

The significance of **1-(Furo[3,2-b]pyridin-6-yl)ethanone** is derived from its core heterocyclic system. The furo[3,2-b]pyridine scaffold is considered "privileged" in medicinal chemistry due to its rigid, planar structure and unique electronic properties that allow it to effectively interact with a variety of biological targets.[1] This scaffold has been successfully employed to develop highly selective inhibitors for several key protein families implicated in human diseases.

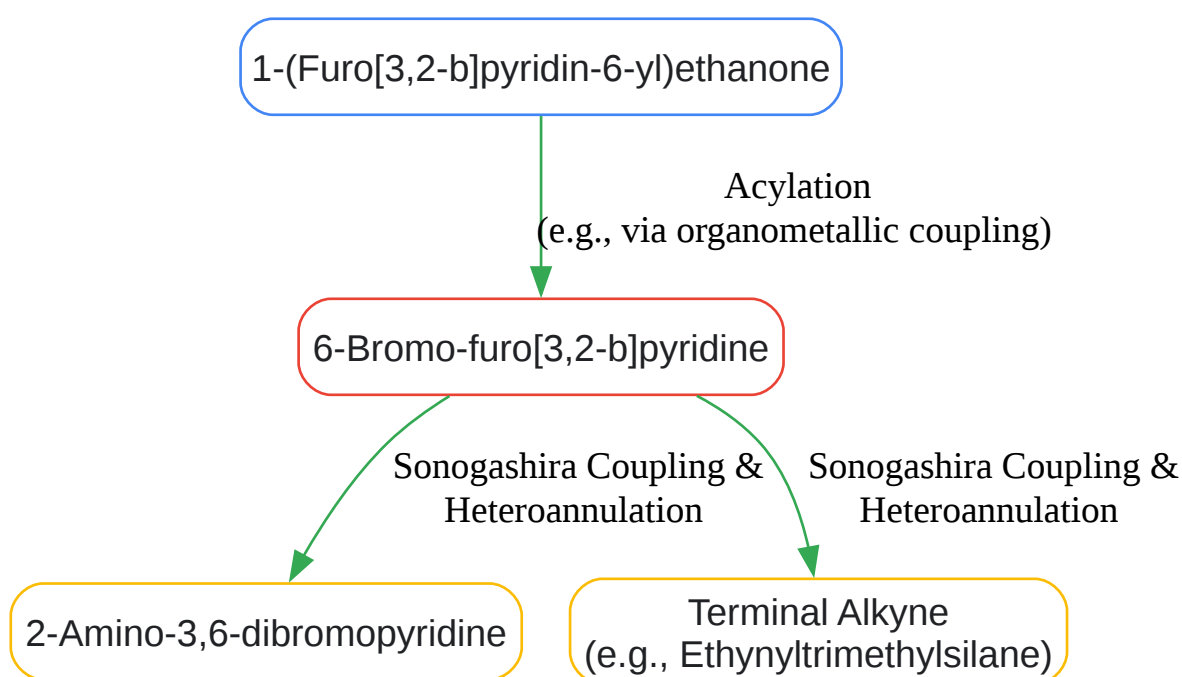
- **Kinase Inhibition:** The furo[3,2-b]pyridine core has proven to be an excellent platform for designing selective kinase inhibitors.[1] For example, derivatives have been identified as potent inhibitors of cdc-like kinases (CLKs) and Homeodomain-Interacting Protein Kinases (HIPKs), which are involved in cellular processes like transcription and apoptosis and are dysregulated in diseases such as cancer.[1][2]
- **Signaling Pathway Modulation:** Beyond direct enzyme inhibition, this scaffold has been used to create modulators of critical signaling pathways. Notably, certain trisubstituted furo[3,2-b]pyridines have been identified as sub-micromolar modulators of the Hedgehog signaling pathway, a key regulator of embryonic development and a target in oncology.[2]

The ethanone moiety on the core can act as a key interaction point (e.g., a hydrogen bond acceptor) within a protein's binding site or serve as a chemical handle for further synthetic elaboration to explore structure-activity relationships (SAR).

Synthetic Strategy and Methodologies

The synthesis of **1-(Furo[3,2-b]pyridin-6-yl)ethanone** can be logically approached by first constructing the core furo[3,2-b]pyridine ring system, followed by the introduction of the acetyl group at the 6-position.

5.1 Retrosynthetic Analysis A logical retrosynthetic pathway disconnects the target molecule into a functionalized furo[3,2-b]pyridine intermediate and an acetyl source. The core itself can be disconnected into a substituted pyridine and a component to form the furan ring.



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Caption: Retrosynthetic analysis of the target compound.

5.2 Protocol: Synthesis of the Furo[3,2-b]pyridine Core via Sonogashira Coupling The construction of the furo[3,2-b]pyridine nucleus is efficiently achieved through a one-pot Sonogashira cross-coupling and subsequent heteroannulation.^[1] This protocol is exemplary for building the core scaffold.

Rationale: This method is chosen for its high efficiency and atom economy. The palladium catalyst facilitates the C-C bond formation between the pyridine and the alkyne, while the copper(I) co-catalyst is crucial for activating the alkyne. The subsequent intramolecular C-O

bond formation (heteroannulation) to form the furan ring is often facilitated by the reaction conditions.

Step-by-Step Protocol:

- **Inert Atmosphere:** To a flame-dried, round-bottomed flask, add $\text{Pd}(\text{CF}_3\text{COO})_2$ (2.5 mol%), PPh_3 (5.0 mol%), and CuI (5.0 mol%). Purge the flask with an inert gas (Nitrogen or Argon) for 15 minutes.
- **Solvent and Reagents:** Add anhydrous DMF via syringe. Stir the mixture for 30 minutes at room temperature to form the active catalytic species. To this solution, add the 2-amino-3-bromopyridine derivative (1.0 equivalent) and the terminal alkyne (1.2 equivalents).
- **Reaction:** Heat the reaction mixture to 100°C . Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 3-6 hours).
- **Work-up:** Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NH_4Cl and brine.
- **Purification:** Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the furo[3,2-b]pyridine core.



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Caption: Workflow for Furo[3,2-b]pyridine core synthesis.

5.3 Protocol: Introduction of the 6-Acetyl Group A plausible method to install the acetyl group onto a pre-formed 6-bromo-furo[3,2-b]pyridine intermediate is via a Stille coupling or similar palladium-catalyzed cross-coupling reaction.

Rationale: This approach offers high functional group tolerance and reliable C-C bond formation. Tributyl(1-ethoxyvinyl)tin is a common and effective reagent for introducing a

masked acetyl group, which is easily deprotected in the final step.

Step-by-Step Protocol:

- **Reaction Setup:** In a reaction vessel, dissolve 6-bromo-furo[3,2-b]pyridine (1.0 equivalent) and tributyl(1-ethoxyvinyl)tin (1.2 equivalents) in anhydrous toluene.
- **Degassing:** Bubble argon through the solution for 20 minutes to remove dissolved oxygen.
- **Catalyst Addition:** Add a palladium catalyst, such as $\text{Pd}(\text{PPh}_3)_4$ (5 mol%), to the mixture.
- **Reaction:** Heat the mixture to reflux (approx. 110°C) and stir under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
- **Deprotection:** Cool the reaction mixture. Add 2M aqueous HCl and stir vigorously at room temperature for 1-2 hours to hydrolyze the enol ether to the ketone.
- **Work-up and Purification:** Neutralize the mixture with aqueous NaHCO_3 and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na_2SO_4 , and concentrate. Purify the residue by column chromatography to yield **1-(Furo[3,2-b]pyridin-6-yl)ethanone**.

Predicted Spectroscopic Profile

While specific experimental spectra for this exact compound are not widely published, a predictive analysis based on the parent furo[3,2-b]pyridine scaffold and the known effects of an acetyl substituent allows for an accurate estimation of its key spectral features.

6.1 ^1H NMR Spectroscopy (Predicted, in CDCl_3 , 400 MHz) The introduction of the electron-withdrawing acetyl group at C-6 will significantly influence the chemical shifts of the adjacent protons.

Proton	Predicted δ (ppm)	Multiplicity	Rationale
H-2	~7.8	d	Typical furan proton adjacent to oxygen.
H-3	~7.0	d	Typical furan proton adjacent to the ring junction.
H-5	~8.8	s	Deshielded due to proximity to the pyridine nitrogen and the C-6 acetyl group.
H-7	~8.1	s	Deshielded due to proximity to the pyridine nitrogen.
-CH ₃	~2.7	s	Characteristic chemical shift for an aryl methyl ketone.

6.2 ¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz) The carbonyl carbon of the acetyl group will be a key diagnostic signal.

Carbon	Predicted δ (ppm)	Rationale
C=O	~197	Typical chemical shift for an aryl ketone carbonyl.
C-2	~145	Furan carbon adjacent to oxygen.
C-3	~108	Furan carbon adjacent to the ring junction.
C-3a	~148	Bridgehead carbon.
C-5	~152	Pyridine carbon adjacent to nitrogen.
C-6	~135	Point of attachment for the electron-withdrawing acetyl group.
C-7	~120	Pyridine carbon.
C-7a	~158	Bridgehead carbon.
-CH ₃	~26	Aryl methyl ketone carbon.

6.3 Mass Spectrometry (MS)

- Expected M⁺: 161.05 (as C₉H₇NO₂).
- Key Fragmentation: A primary fragmentation pathway would be the loss of the methyl radical (\bullet CH₃) to give a [M-15]⁺ peak at m/z 146, followed by the loss of carbon monoxide (CO) to give a peak at m/z 118.

Applications and Future Directions

1-(Furo[3,2-b]pyridin-6-yl)ethanone represents a valuable building block for medicinal chemistry programs. Its primary utility lies in its potential as a precursor or lead compound in the development of kinase inhibitors.[\[5\]](#)[\[6\]](#)

- **Library Synthesis:** The acetyl group serves as a versatile synthetic handle for generating a library of derivatives. It can be reduced to an alcohol, converted to an oxime, or used in aldol-type condensations to rapidly explore the SAR around the core scaffold.
- **Target-Oriented Synthesis:** Given the established activity of the furo[3,2-b]pyridine core against kinases like CLKs and HIPKs, this compound is a prime candidate for derivatization and screening against these and other related oncology targets.^{[1][2]}
- **Chemical Probe Development:** Optimized derivatives could serve as chemical probes to investigate the biological functions of specific kinases or signaling pathways in cell-based assays.

Future research should focus on the strategic elaboration of the acetyl group and substitution at other positions of the furo[3,2-b]pyridine ring to enhance potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

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- To cite this document: BenchChem. [1-(Furo[3,2-b]pyridin-6-yl)ethanone IUPAC name and synonyms]. BenchChem, [2026]. [Online PDF]. Available at:

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